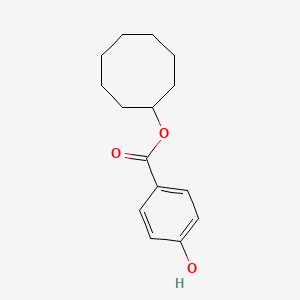

Cyclooctyl 4-hydroxybenzoate

Description

Properties

CAS No. |

682352-28-9 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

cyclooctyl 4-hydroxybenzoate |

InChI |

InChI=1S/C15H20O3/c16-13-10-8-12(9-11-13)15(17)18-14-6-4-2-1-3-5-7-14/h8-11,14,16H,1-7H2 |

InChI Key |

XQMNFJGZVWKSEO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)OC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Scientific Research Applications

2.1. Polymer Science

Cyclooctyl 4-hydroxybenzoate is utilized as a plasticizer in the formulation of polymers. Its incorporation into polymer matrices enhances flexibility and thermal stability, making it valuable in the production of high-performance materials. The compound acts as an effective stabilizer, preventing degradation during processing and extending the lifespan of the final products.

| Application | Polymer Type | Effect |

|---|---|---|

| Plasticizer | Polyvinyl Chloride (PVC) | Improved flexibility |

| Stabilizer | Polyethylene | Enhanced thermal stability |

Research has demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects.

Case Study: Antimicrobial Efficacy

- Objective: Assess antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Findings: this compound exhibited minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as a biocide in pharmaceutical formulations .

3.1. Cosmetics and Personal Care Products

Due to its antioxidant properties, this compound is incorporated into cosmetic formulations as a preservative. It helps extend product shelf life by preventing oxidative degradation.

Table: Usage in Cosmetics

| Product Type | Concentration (%) | Function |

|---|---|---|

| Creams | 0.5 - 1 | Preservative |

| Lotions | 0.3 - 0.7 | Antioxidant |

3.2. Pharmaceutical Applications

In pharmaceuticals, this compound is studied for its role as a drug delivery agent. Its ability to enhance solubility and bioavailability makes it a candidate for improving the efficacy of poorly soluble drugs.

Case Study: Drug Delivery System

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between cyclooctyl 4-hydroxybenzoate and its analogs:

Key Observations:

Branching vs. Linearity: Isobutyl (branched C₄) and butyl (linear C₄) analogs show similar molecular weights but differ in retention times during HPLC analysis, with butyl being more retained on C18 columns (Rt = 8.05 mins vs. 6.40–6.45 mins for phenyl and RP18 columns) .

Solubility Trends :

- Longer alkyl chains (e.g., decyl) and aromatic substituents (e.g., 4-hydroxyphenyl) reduce water solubility due to increased hydrophobicity. Cyclooctyl’s moderate LogP (~4.2) suggests intermediate solubility, suitable for lipid-based formulations .

Toxicity:

- Isobutyl 4-hydroxybenzoate exhibits low acute toxicity (rat oral LD₅₀ >2000 mg/kg), typical for short-chain esters. Cyclooctyl derivatives may show similar low toxicity but require validation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cyclooctyl 4-hydroxybenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via esterification of 4-hydroxybenzoic acid with cyclooctanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction efficiency is optimized by:

- Controlling stoichiometric ratios (e.g., excess cyclooctanol to drive equilibrium).

- Using anhydrous conditions to minimize hydrolysis.

- Employing reflux with a Dean-Stark trap to remove water.

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Experimental Validation : Follow guidelines for reporting synthetic procedures, including yield, purity, and characterization data (e.g., NMR, FTIR) as per journal standards .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : Assess via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

- Structural Confirmation :

- NMR : Compare and spectra with reference data for 4-hydroxybenzoate esters (e.g., propylparaben in ).

- Melting Point : Verify against literature values (e.g., analogous esters melt at ~96–215°C ).

- Elemental Analysis : Confirm C/H/O ratios.

- Reporting : Include full spectral data in supplementary materials, adhering to journal guidelines .

Q. What analytical techniques are effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Extraction : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges).

- Quantification :

- LC-MS/MS : Use a reverse-phase column with MRM transitions for high specificity .

- Calibration : Spike matrices with internal standards (e.g., deuterated analogs) to correct for recovery losses.

Advanced Research Questions

Q. How does the cyclooctyl moiety influence enzymatic degradation compared to shorter alkyl chains in 4-hydroxybenzoate esters?

- Methodological Answer :

- Enzyme Assays : Test substrate specificity using 4-hydroxybenzoate 1-hydroxylase (e.g., from Candida parapsilosis), which hydroxylates para-substituted analogs .

- Kinetic Studies : Measure and via oxygen consumption assays. Cyclooctyl’s bulk may reduce binding efficiency versus methyl/propyl esters.

- Computational Modeling : Use docking simulations (e.g., AutoDock) to compare steric effects of alkyl chains in enzyme active sites.

Q. What computational strategies predict the environmental fate of this compound?

- Methodological Answer :

- Metabolic Modeling : Apply frameworks like PMpath to simulate rhizosphere interactions (e.g., degradation to catechol via microbial consortia ).

- QSAR Models : Use log and biodegradation QSAR tools (e.g., EPI Suite) to estimate persistence and bioaccumulation.

- Experimental Validation : Conduct soil microcosm studies with LC-MS monitoring of degradation intermediates.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Grouping/Read-Across : Compare with structurally similar esters (e.g., methylparaben) using criteria from regulatory guidelines (shared functional groups, metabolic pathways ).

- Dose-Response Studies : Replicate assays under standardized conditions (e.g., OECD TG 211 for Daphnia toxicity).

- Meta-Analysis : Systematically evaluate literature for confounding variables (e.g., solvent effects, impurity levels).

Q. What experimental strategies elucidate interactions between this compound and microbial enzymes?

- Methodological Answer :

- Oxygen Consumption Assays : Monitor uptake in enzyme reactions to detect uncoupling (HO formation) .

- HPLC Product Analysis : Identify metabolites (e.g., hydroxylated derivatives) using retention time matching and MS fragmentation.

- Mutagenesis Studies : Engineer enzyme variants to probe substrate-binding residues (e.g., Phe/Tyr in active sites).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.